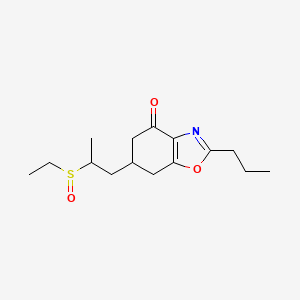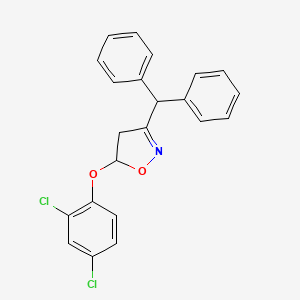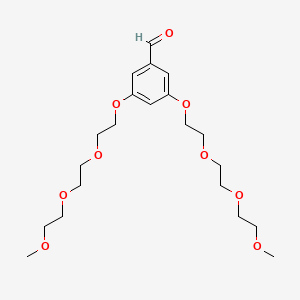
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is a complex organic compound that features a benzoic acid moiety attached to a pyrrolidine ring. The compound is characterized by the presence of a sec-butyl group at the 4-position of the pyrrolidine ring and an anhydride functional group. This unique structure imparts specific chemical properties and reactivity patterns to the compound, making it of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-aminobutyric acid derivative.
Introduction of the sec-Butyl Group: The sec-butyl group can be introduced via an alkylation reaction using sec-butyl halides in the presence of a strong base.
Attachment of the Benzoic Acid Moiety: The benzoic acid moiety can be attached through an esterification reaction involving benzoic acid and the pyrrolidine derivative.
Formation of the Anhydride: The final step involves the formation of the anhydride functional group, which can be achieved through a dehydration reaction using reagents such as acetic anhydride or phosphorus pentoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the anhydride functional group, converting it into carboxylic acids or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Ketones, alcohols
Reduction: Carboxylic acids, alcohols
Substitution: Various substituted benzoic acid derivatives
科学的研究の応用
Chemistry
In chemistry, Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, the compound can be used as a probe to study enzyme-substrate interactions and the mechanisms of various biochemical reactions. Its structural features make it a valuable tool for investigating the behavior of biological systems.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical transformations allows for the synthesis of pharmacologically active compounds.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The pathways involved may include the inhibition of enzyme activity through covalent bonding or the activation of signaling pathways through non-covalent interactions.
類似化合物との比較
Similar Compounds
- Benzoic (2S)-4-(tert-butyl)pyrrolidine-2-carboxylic anhydride
- Benzoic (2S)-4-(isobutyl)pyrrolidine-2-carboxylic anhydride
- Benzoic (2S)-4-(n-butyl)pyrrolidine-2-carboxylic anhydride
Uniqueness
Benzoic (2S)-4-(sec-butyl)pyrrolidine-2-carboxylic anhydride is unique due to the presence of the sec-butyl group, which imparts specific steric and electronic effects. These effects influence the compound’s reactivity and interactions with other molecules, making it distinct from its similar counterparts.
特性
分子式 |
C16H21NO3 |
|---|---|
分子量 |
275.34 g/mol |
IUPAC名 |
benzoyl (2S)-4-butan-2-ylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-11(2)13-9-14(17-10-13)16(19)20-15(18)12-7-5-4-6-8-12/h4-8,11,13-14,17H,3,9-10H2,1-2H3/t11?,13?,14-/m0/s1 |
InChIキー |
GUSVWUIXIBPRCK-UBHUBRDASA-N |
異性体SMILES |
CCC(C)C1C[C@H](NC1)C(=O)OC(=O)C2=CC=CC=C2 |
正規SMILES |
CCC(C)C1CC(NC1)C(=O)OC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
![3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-L-alanine](/img/structure/B12894790.png)

![2'-O-[tert-Butyl(dimethyl)silyl]-3'-deoxyadenosine](/img/structure/B12894803.png)





![Decahydrocyclopenta[B]pyrrolizine](/img/structure/B12894856.png)
![2-{[(2H-Pyrrol-2-ylidene)methyl]amino}ethane-1-sulfonic acid](/img/structure/B12894860.png)
![2-(2-(Benzo[d]oxazol-2-ylthio)acetamido)ethyl 2-(thiazol-4-yl)acetate](/img/structure/B12894879.png)
![[2-(2-bromophenyl)-3-phenylphenyl]-dicyclohexylphosphane](/img/structure/B12894884.png)

